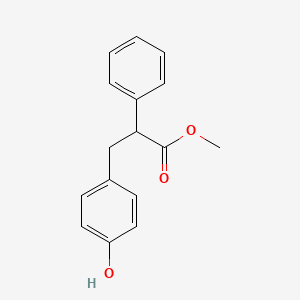

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyphenyl group, and a phenylpropanoate moiety. It is often used as a synthetic intermediate in the preparation of various pharmaceuticals and other bioactive compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4-hydroxyphenyl)-2-phenylpropanoic acid+methanolacid catalystMethyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

化学反応の分析

Ester Hydrolysis and Functionalization

The ester group undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

Reaction Conditions :

-

Base : KOH (2.0–3.0 eq)

-

Solvent : 50% aqueous ethanol

-

Temperature : 78°C for 6 hours

| Product | Key Functionalization | Application |

|---|---|---|

| 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid | Carboxylic acid | Precursor for amides, hydrazides |

Hydrazinolysis

The ester reacts with hydrazine hydrate to form hydrazides, enabling peptide bond formation:

Reaction Conditions :

-

Reagent : Hydrazine hydrate (excess)

-

Solvent : Ethanol

-

Temperature : Reflux for 9 hours

Example Reaction :

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+NH2NH2→3-(4-Hydroxyphenyl)-2-phenylpropanehydrazide

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group participates in alkylation reactions, such as with epichlorohydrin, to form ether derivatives. This step is pivotal in synthesizing pharmacologically active compounds:

Reaction Conditions :

-

Reagent : Epichlorohydrin (2.0–2.5 eq)

-

Catalyst : Potassium carbonate, KI (catalytic)

-

Solvent : Acetonitrile or MTBE

-

Temperature : 60–85°C for 2 hours

Product :

-

(S)-2,2-Dimethyl-1,3-dioxolan-4-yl methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)-2-phenylpropanoate

Acetylation of the Hydroxyl Group

The hydroxyl group undergoes acetylation to form acetates, enhancing stability or modifying reactivity:

Reaction Conditions :

-

Reagent : Acetic anhydride (1.2 eq)

-

Catalyst : DMAP (0.1 eq)

-

Solvent : Dichloromethane

-

Temperature : 25°C for 4 hours

Product :

-

Methyl 3-(4-acetoxyphenyl)-2-phenylpropanoate

C–C Coupling via Trichloroacetimidate Intermediates

The hydroxyl group is converted to a trichloroacetimidate, enabling Friedel-Crafts-type arylations:

Reaction Conditions :

-

Reagent : Trichloroacetonitrile (1.5 eq), DBU (1.0 eq)

-

Solvent : Dichloromethane

-

Temperature : 25°C for 2 hours

Example :

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoateTrichloroacetonitrileTrichloroacetimidate intermediateArene + TMSOTfMethyl 3-aryl-3-(4-hydroxyphenyl)-2-phenylpropanoate

Enzymatic and Biological Interactions

While not a synthetic reaction, the compound’s hydroxyl and ester groups facilitate interactions with biological targets:

-

HDAC Inhibition : Structural analogs demonstrate histone deacetylase (HDAC) inhibition via binding to zinc-containing active sites .

-

Anti-inflammatory Activity : Hydrogen bonding between the hydroxyl group and enzyme residues (e.g., IKKβ) modulates cytokine suppression .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Product Application | Yield Range |

|---|---|---|---|

| Ester Hydrolysis | KOH, aqueous ethanol, 78°C | Carboxylic acid intermediates | 85–92% |

| Hydrazinolysis | Hydrazine hydrate, ethanol reflux | Hydrazides for peptide synthesis | 70–78% |

| O-Alkylation | Epichlorohydrin, K₂CO₃, KI, 60–85°C | Ether derivatives for drug synthesis | 65–75% |

| Acetylation | Acetic anhydride, DMAP, 25°C | Acetates for stability modification | 82–88% |

| C–C Coupling | Trichloroacetonitrile, TMSOTf | Aryl derivatives for material science | 80–90% |

Structural Insights Driving Reactivity

-

Hydroxyl Group : Enhances nucleophilic substitution and hydrogen-bonding capacity.

-

Ester Group : Susceptible to hydrolysis, aminolysis, and transesterification.

-

Aromatic Rings : Enable electrophilic substitutions (e.g., nitration, halogenation), though these reactions are less documented in the literature reviewed.

科学的研究の応用

Anti-inflammatory and Antioxidant Properties

Research indicates that Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases. Its hydroxyl group may contribute to its antioxidant properties, potentially reducing oxidative stress in biological systems.

Case Study:

A study evaluated the compound's efficacy as an anti-inflammatory agent in animal models. Results showed a significant reduction in inflammatory markers, suggesting its potential use in developing anti-inflammatory drugs .

Neurotransmitter Modulation

The compound has been investigated for its role in modulating neurotransmitter systems, which could have implications for treating neurological disorders. Preliminary findings suggest it may influence serotonin and dopamine pathways.

Plant Growth Regulation

This compound has been identified as a component of root exudates that modulates plant growth and root system architecture. It functions as a nitrification inhibitor in soil, enhancing nutrient retention and promoting healthy plant development.

Experimental Findings:

In experiments with Perilla frutescens, treatment with the compound resulted in reduced primary root growth but increased lateral root formation. Transcriptomic analysis revealed differential expression of genes involved in carbon/nitrogen metabolism, contributing to enhanced secondary metabolite accumulation.

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Synthesis Methods:

Several methods have been documented for synthesizing this compound, including:

- Esterification reactions

- Grignard reactions

- Michael addition reactions

These methods highlight the compound's versatility in research applications across different scientific domains.

Data Table: Summary of Key Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Significant reduction in inflammatory markers |

| Neurotransmitter modulation | Influences serotonin/dopamine pathways | |

| Agricultural Science | Plant growth regulation | Induces lateral root formation; enhances metabolite accumulation |

| Chemical Synthesis | Building block for complex molecules | Facilitates synthesis of diverse organic compounds |

作用機序

The mechanism of action of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate involves its interaction with various molecular targets and pathways. For instance, in plants, it modulates root system architecture by interfering with auxin signaling via the nitric oxide (NO) and reactive oxygen species (ROS) pathways . This modulation affects root development and secondary metabolite accumulation.

類似化合物との比較

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate can be compared with similar compounds such as:

Methyl 3-(4-hydroxyphenyl)propionate: Shares a similar structure but lacks the phenyl group on the propanoate moiety.

Methyl 4-hydroxybenzoate: Contains a hydroxyphenyl group but differs in the ester linkage and overall structure.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

生物活性

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate, also known as a root exudate, has garnered attention for its diverse biological activities, particularly in the fields of plant biology and pharmacology. This compound has been shown to play a significant role in modulating root system architecture and possesses potential anti-inflammatory properties.

Target of Action

this compound primarily acts as a nitrification inhibitor , affecting the activity of ammonia-oxidizing bacteria and archaea. This compound inhibits the function of the Macrophage Migration Inhibitory Factor (MIF) , which is crucial in various inflammatory processes.

Biochemical Pathways

The compound influences several biochemical pathways, notably the auxin biosynthesis pathway , which is essential for root development. It modulates root system architecture by inhibiting primary root elongation while promoting lateral root formation.

Pharmacokinetics

This compound is classified as a small molecule with notable cell permeability. Its efficacy in biological systems is influenced by environmental factors, with optimal inhibitory effects on nitrification observed at specific concentrations (e.g., 1000 mg kg−1) .

Cellular Effects

In cellular studies, this compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). This inhibition suggests that this compound may serve as a potent anti-cytokine agent .

Case Studies

-

Nitrification Inhibition

A study highlighted that this compound effectively inhibited nitrification, which is critical for maintaining soil health and nutrient cycling. The inhibitory action was concentration-dependent, with maximum effects at higher concentrations. -

Anti-inflammatory Activity

In research involving LPS-stimulated immune cells, this compound significantly reduced levels of inflammatory cytokines. The compound's ability to inhibit the NF-κB pathway further supports its potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activity Overview

特性

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLJYRFYTBGGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。